molecular formula C24H17F6NO5 B14171137 O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine CAS No. 921623-39-4

O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine

Cat. No.: B14171137
CAS No.: 921623-39-4
M. Wt: 513.4 g/mol
InChI Key: QJMQUPKTLYDWBP-FQEVSTJZSA-N
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Description

O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the trifluoromethylation of benzoyl chloride derivatives, followed by coupling with L-tyrosine under specific reaction conditions . The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated derivatives, such as:

Uniqueness

O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

921623-39-4

Molecular Formula

C24H17F6NO5

Molecular Weight

513.4 g/mol

IUPAC Name

(2S)-3-[4-(trifluoromethoxy)phenyl]-2-[[4-[4-(trifluoromethyl)phenoxy]benzoyl]amino]propanoic acid

InChI

InChI=1S/C24H17F6NO5/c25-23(26,27)16-5-11-18(12-6-16)35-17-9-3-15(4-10-17)21(32)31-20(22(33)34)13-14-1-7-19(8-2-14)36-24(28,29)30/h1-12,20H,13H2,(H,31,32)(H,33,34)/t20-/m0/s1

InChI Key

QJMQUPKTLYDWBP-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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